REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[I:8][CH2:9][CH3:10]>>[I-:8].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[CH2:9][CH3:10] |f:2.3|
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Name
|
|
Quantity
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28.2 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1
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Name
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|
Quantity
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60.8 g
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Type
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reactant
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Smiles
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ICC
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Type
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CUSTOM
|
Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 1 L three-necked flask fitted with a reflux condenser
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature for another hour
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Type
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FILTRATION
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Details
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the resulting precipitate was filtered under reduced pressure
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Type
|
WASH
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Details
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washed with ethyl acetate (50 ml×2)
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Type
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CUSTOM
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Details
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The residue was dried at room temperature for 3 hours
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Duration
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3 h
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Name
|
|
Type
|
|
Smiles
|
[I-].NC1=[N+](C=CC=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |